2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

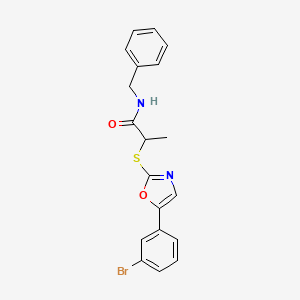

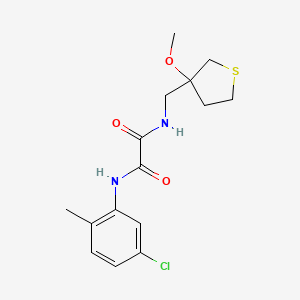

The compound “2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is substituted with a carboxamide group and two phenyl rings, one of which is fluorinated and the other is methylthio-substituted .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the carboxamide group, and the substituted phenyl rings . The fluorine atom on one of the phenyl rings would likely have an impact on the electronic properties of the molecule, while the methylthio group on the other phenyl ring could influence its steric properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Palladium-Catalyzed Carbon−Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method using modified Migita reaction conditions. This method was applied to synthesize a key intermediate, tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, demonstrating its significance in large-scale pharmaceutical synthesis (Norris & Leeman, 2008).

Thionation-Cyclization of Functionalized Enamides : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process highlights the versatility of the compound in synthesizing thiazole derivatives through chemoselective thionation-cyclization (Kumar, Parameshwarappa, & Ila, 2013).

Synthesis of Oxazoles : Vijay Kumar, Saraiah, Misra, and Ila (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, indicating the compound’s utility in creating novel oxazole derivatives (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Pharmacological Applications

Antiallergic Activity : Ford et al. (1986) synthesized a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, showcasing the compound's potential in developing antiallergic drugs (Ford et al., 1986).

Cytotoxic Activity : Ahsan et al. (2018) synthesized 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, evaluated for cytotoxicity against breast cancer cell lines. This highlights the compound's potential in cancer research (Ahsan et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound would depend on its intended use and the results of further studies. For example, if it shows promise as a drug, future research could focus on optimizing its properties, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(4-methylsulfanylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5OS/c1-23-13-8-4-11(5-9-13)17-15(22)14-18-20-21(19-14)12-6-2-10(16)3-7-12/h2-9H,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUIOYMXZBMLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)

![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)